molecular formula C15H11ClN2O2S B2593762 (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 941976-72-3

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No.: B2593762
CAS No.: 941976-72-3
M. Wt: 318.78
InChI Key: XLWCYRSXDOUFNG-ICFOKQHNSA-N
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Description

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core fused with a benzene ring, substituted at position 6 with chlorine and at position 3 with an allyl group. The Z-configuration of the imine bond (ylidene) connects the benzothiazole moiety to a furan-2-carboxamide group. This structure combines electron-withdrawing (chlorine) and electron-donating (allyl) substituents, which may influence electronic distribution, solubility, and biological interactions.

Properties

IUPAC Name

N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c1-2-7-18-11-6-5-10(16)9-13(11)21-15(18)17-14(19)12-4-3-8-20-12/h2-6,8-9H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWCYRSXDOUFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.

    Chlorination: The chlorination of the benzo[d]thiazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Furan-2-carboxamide: The furan ring can be synthesized separately and then coupled with the benzo[d]thiazole derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorinated benzo[d]thiazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while nucleophilic substitution of the chlorine atom can produce various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the benzo[d]thiazole and furan rings suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

The compound’s benzo[d]thiazole core distinguishes it from simpler thiazoles or thiadiazoles. Below is a comparative analysis of key structural and functional features:

Table 1: Structural and Functional Comparison with Analogous Compounds
Compound Name/Structure Core Heterocycle Key Substituents Biological Activity Reference
(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide Benzo[d]thiazole 6-Cl, 3-allyl, furan-2-carboxamide Potential Anticancer*
N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides Thiazole 5-R-benzyl, 2,5-dimethylfuran High Anticancer Activity
1,3,4-Thiadiazole derivatives 1,3,4-Thiadiazole Trichloroethyl, phenylamino groups Antimicrobial, Antitumor
Diflubenzuron Benzoylurea 4-chlorophenyl, 2,6-difluorobenzamide Pesticide

*Inferred from structural analogs in .

Key Observations:

Thiazole (): Simpler structure with benzyl substituents; high anticancer activity reported, but may lack the pharmacokinetic advantages of fused-ring systems. 1,3,4-Thiadiazole (): Contains two nitrogen and one sulfur atom, enabling diverse interactions (e.g., hydrogen bonding) for antimicrobial and antitumor effects .

Substituent Effects: Chlorine at Position 6: Electron-withdrawing nature may stabilize the heterocycle and enhance binding to electron-rich biological targets (e.g., enzyme active sites). Allyl vs. Furan Carboxamide: The furan-2-carboxamide group may engage in hydrogen bonding, similar to the dimethylfuran derivatives in , but with distinct electronic properties due to the absence of methyl groups.

Biological Activity

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structural features, including the thiazole and furan moieties, suggest a wide range of biological interactions that could be harnessed for therapeutic applications.

Structural Characteristics

The compound can be represented structurally as follows:

C14H12ClN3O2S\text{C}_{14}\text{H}_{12}\text{ClN}_3\text{O}_2\text{S}

This molecular structure includes:

  • Thiazole Ring : Known for its role in various biological activities.
  • Furan Ring : Imparts additional reactivity and potential biological interactions.
  • Chlorine Substituent : Enhances the compound's electrophilic character, potentially increasing its reactivity with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with an appropriate aldehyde.
  • Introduction of Substituents : Allylation and chlorination reactions to incorporate the allyl and chlorine groups.
  • Ylidene Formation : Condensation with an appropriate aldehyde or ketone.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures to this compound possess cytotoxic effects against various cancer cell lines. The mechanism of action may involve:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

A comparative analysis of related compounds revealed that the presence of electron-withdrawing groups like chlorine enhances antiproliferative activity, as demonstrated by compounds with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines .

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. The introduction of furan and thiazole moieties in this compound suggests potential efficacy against bacterial and fungal pathogens. Studies have indicated that similar compounds can exhibit broad-spectrum antimicrobial activity, making them candidates for further investigation in drug development .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Binding to Specific Receptors or Enzymes : Modulating their activity to influence cellular signaling pathways.
  • Altering Gene Expression : Affecting transcriptional or translational processes related to cell growth and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives, including those structurally similar to this compound:

CompoundActivityIC50 ValuesReferences
Compound AAnticancer1.61 µg/mL
Compound BAntimicrobialVaries
Compound CAntimicrobial & Anticancer1.98 µg/mL

These findings highlight the potential for developing new therapeutic agents based on this compound's structure.

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